5-Bromo-3-ethyl-6-azaindole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9BrN2 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
5-bromo-3-ethyl-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-2-6-4-11-8-5-12-9(10)3-7(6)8/h3-5,11H,2H2,1H3 |
InChI Key |
LNVFRJJERLTTAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=CN=C(C=C12)Br |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 5 Bromo 3 Ethyl 6 Azaindole
Historical Perspective of Azaindole Synthesis Relevant to the 6-Azaindole (B1212597) Isomer
The synthesis of azaindoles, bioisosteres of indoles, has a rich history, with many classical indole (B1671886) syntheses being adapted for their preparation. However, the introduction of a nitrogen atom into the benzene (B151609) ring significantly alters the electronic properties of the molecule, often rendering direct translations of these methods inefficient. unl.pt Early and notable approaches to the 6-azaindole core often involved building the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) derivative. researchgate.net
Classical methods that have been explored for the synthesis of azaindoles, including the 6-azaindole isomer, include the Fischer, Bartoli, and Reissert syntheses. researchgate.netencyclopedia.pub The Fischer indole synthesis, while advantageous for indoles, has seen limited application for azaindoles due to the electron-deficient nature of the required hydrazinopyridine precursors. researchgate.net The Bartoli indole synthesis, which utilizes nitroarenes and vinyl Grignard reagents, can produce 4- and 6-azaindoles but often requires a large excess of the Grignard reagent and results in low yields. researchgate.netencyclopedia.pub The Reissert-type procedure has also been employed, but like other classical methods, can be hampered by harsh reaction conditions and limited substrate availability. researchgate.netresearchgate.net
More recent advancements have focused on metal-catalyzed reactions, which offer milder conditions and greater functional group tolerance. researchgate.net These modern approaches, often involving palladium or copper catalysts, have become central to the synthesis of functionalized azaindoles. researchgate.netnih.gov
Precursor Design and Strategic Selection for 5-Bromo-3-ethyl-6-azaindole Synthesis
The synthesis of this compound necessitates careful consideration of the starting materials to ensure the desired substitution pattern on the final azaindole core. A common and effective strategy involves starting with a suitably substituted pyridine derivative and constructing the pyrrole ring.
A key precursor for this synthesis is a pyridine ring that already contains a bromine atom at the position that will become C-5 of the azaindole and a nitrogen-containing functional group that can participate in the pyrrole ring formation. For instance, a substituted 3-amino-4-methylpyridine (B17607) could serve as a foundational precursor. chemrxiv.orgchemrxiv.org Specifically, a compound like 3-amino-5-bromo-4-methylpyridine would be a highly strategic starting material.
An alternative approach involves starting with a pre-formed 6-azaindole and then performing sequential bromination and ethylation. However, this can lead to challenges with regioselectivity, particularly during the bromination step.
Multi-Step Reaction Sequences and Pathway Elucidation for this compound
The synthesis of this compound is inherently a multi-step process. The order of the key transformations—cyclization, bromination, and alkylation—is a critical consideration in designing an efficient synthetic route.
Cyclization Reactions and Annulation Strategies
The formation of the 6-azaindole core is the cornerstone of the synthesis. Modern methods heavily rely on transition-metal-catalyzed cross-coupling reactions to construct the pyrrole ring.
One powerful strategy is the palladium-catalyzed cascade C-N cross-coupling/Heck reaction. unl.ptacs.org This approach can utilize amino-o-bromopyridines and alkenyl bromides to directly form substituted azaindoles. unl.ptacs.org For the synthesis of a 3-ethyl-6-azaindole derivative, an appropriately substituted alkenyl bromide would be required.
Another prominent method is the Larock indole synthesis, which has been adapted for azaindoles. nih.gov This palladium-catalyzed heteroannulation of internal alkynes with o-iodoarylamines (or their pyridine equivalents) provides a direct route to substituted indoles and azaindoles. nih.gov A Sonogashira coupling followed by a cyclization step is also a widely used sequence. nih.govsorbonne-universite.frorganic-chemistry.org This typically involves the reaction of a halogenated aminopyridine with a terminal alkyne, followed by a base- or metal-mediated ring closure. nih.gov
A novel one-step synthesis of 2-substituted 6-azaindoles has been reported involving the dilithiation of 3-amino-4-picoline followed by condensation with carboxylic esters. nih.gov While this method directly provides 2-substituted derivatives, modifications would be necessary to achieve C-3 substitution.
An electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines has also been developed for the synthesis of 6-azaindoles, offering a metal-free alternative. chemrxiv.orgresearchgate.net
Bromination Methodologies at C-5 Position
The introduction of a bromine atom at the C-5 position of the 6-azaindole nucleus requires careful control of regioselectivity. The electronic nature of the azaindole ring directs electrophilic substitution, and the C-3 position is generally the most reactive towards electrophiles. atlanchimpharma.com
Direct bromination of the 6-azaindole core can be challenging. If the C-3 position is unprotected, bromination will likely occur there preferentially. Therefore, to achieve C-5 bromination, the C-3 position must be blocked, or the bromination must be performed on a precursor where the C-5 position is activated or the C-3 position is not yet formed.
One effective strategy is to start with a pyridine precursor that is already brominated at the desired position. For example, using a 3-amino-5-bromopyridine (B85033) derivative as a starting material for the cyclization reaction ensures the bromine is correctly placed in the final product.
Alternatively, if brominating a pre-formed 6-azaindole, a directing group strategy may be necessary. For instance, the formation of an N-oxide on the pyridine nitrogen can alter the regioselectivity of electrophilic substitution. acs.orgthieme-connect.com Regioselective bromination of azaindoles has also been achieved using reagents like copper(II) bromide. researchgate.net
Alkylation Reactions for Ethyl Substitution at C-3 Position
Introducing the ethyl group at the C-3 position can be accomplished through several methods. A common approach is the Friedel-Crafts acylation of the 6-azaindole core with an appropriate acylating agent, such as propionyl chloride or propionic anhydride, followed by reduction of the resulting ketone.
The Vilsmeier-Haack reaction is another method for introducing a formyl group at the C-3 position, which can then be further elaborated to an ethyl group. chemrxiv.org However, direct alkylation at the C-3 position can be more challenging.
An alternative is to incorporate the ethyl group during the cyclization step. For example, in a Larock-type synthesis, the use of an alkyne bearing an ethyl group at the appropriate position would lead to the desired 3-ethyl-6-azaindole. Similarly, in a cascade C-N/Heck reaction, the choice of alkenyl bromide would determine the substitution at the C-3 position. unl.pt
Aza-Friedel-Crafts reactions of azaindoles with cyclic imines have been reported for C-3 substitution, although this would require further modification to introduce a simple ethyl group. nih.gov
Catalytic Approaches in the Synthesis of this compound
Modern synthetic strategies for functionalized azaindoles are dominated by catalytic methods, particularly those employing transition metals.
Palladium Catalysis: Palladium catalysts are extensively used in the key C-C and C-N bond-forming reactions for azaindole synthesis. nih.gov
Sonogashira Coupling: This reaction, which couples terminal alkynes with aryl halides, is a cornerstone for building the pyrrole ring. nih.govsorbonne-universite.frorganic-chemistry.org A typical catalyst system is Pd(PPh₃)₄/CuI.
Heck Reaction: The intramolecular Heck reaction is a powerful tool for the cyclization step to form the azaindole core. unl.ptnih.gov Catalyst systems often involve a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand such as XPhos. unl.ptacs.org
Suzuki Coupling: This cross-coupling reaction can be used to introduce substituents onto the azaindole nucleus. nih.gov
Buchwald-Hartwig Amination: This reaction is crucial for C-N bond formation, either in the initial steps of building the precursor or in the final cyclization. sorbonne-universite.fr
Copper Catalysis: Copper catalysts are also important, particularly in cyclization reactions and Ullmann-type couplings. acs.orgucalgary.ca Copper(II) acetate (B1210297) has been used as a catalyst for the intramolecular C-arylation to form the azaindole ring. ucalgary.ca Copper(I) iodide is a common co-catalyst in the Sonogashira reaction.
Other Catalysts:
Acid Catalysis: Acid catalysts, such as p-toluenesulfonic acid (p-TSA), can be used to promote aza-Friedel-Crafts reactions for C-3 functionalization. nih.gov
N-Heterocyclic Carbenes (NHCs): NHCs have been employed as organocatalysts in the synthesis of azaindoles, offering a transition-metal-free alternative for certain transformations. nih.gov
The choice of catalyst and ligand is critical for achieving high yields and regioselectivity. The table below summarizes some of the catalyst systems used in relevant azaindole syntheses.
| Reaction Type | Catalyst System | Application |
| Cascade C-N/Heck | Pd₂(dba)₃ / XPhos / t-BuONa | Synthesis of substituted azaindoles from aminopyridines unl.ptacs.org |
| Sonogashira Coupling | Pd(OAc)₂ / PPh₃ / CuI | Alkyne-aryl coupling for pyrrole ring formation |
| Larock Annulation | Pd(OAc)₂ | Heteroannulation of alkynes with o-halo aminopyridines nih.gov |
| Intramolecular C-arylation | Copper(II) acetate | Cyclization to form the azaindole core ucalgary.ca |
| Ullmann-Goldberg-Buchwald | CuI / diamine ligand | Regioselective N-arylation acs.orgthieme-connect.com |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly with palladium, is a cornerstone of modern heterocyclic synthesis and offers several hypothetical routes to the target compound.
One plausible strategy involves the sequential, site-selective cross-coupling of a dihalogenated pyridine derivative. For instance, a process analogous to the synthesis of other substituted 6-azaindoles could begin with 3,4-dibromopyridine. organic-chemistry.org A site-selective Sonogashira coupling could first install an alkyne at the C-4 position, followed by a tandem C-N coupling and cyclization with an amine to form the 6-azaindole ring system. organic-chemistry.org To achieve the 3-ethyl substitution, a precursor like 1-butyne (B89482) could be used in the initial coupling, which upon cyclization would yield a 3-ethyl-6-azaindole. Subsequent selective bromination at the C-5 position would be required to yield the final product.
Alternatively, a more direct approach could start from a pre-formed 5-Bromo-6-azaindole intermediate, the existence of which is noted in chemical supplier databases. chemscene.com The introduction of the ethyl group at the C-3 position could then be attempted via a palladium-catalyzed C-H activation/alkylation reaction, although C-H functionalization of azaindoles often shows varied regioselectivity. More controllably, if a 3-iodo-5-bromo-6-azaindole precursor were synthesized, a selective Suzuki or Stille coupling could be used to install the ethyl group. The differing reactivity of the C-I and C-Br bonds under palladium catalysis would be key to the success of such a step. This type of differential reactivity has been successfully exploited in the synthesis of diaryl 7-azaindoles from 6-chloro-3-iodo-7-azaindole precursors. nih.govacs.org
Below is a hypothetical data table illustrating potential conditions for a Suzuki coupling to introduce the ethyl group, based on similar transformations in the literature.
| Entry | Halide Precursor | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Hypothetical Yield (%) |
| 1 | 3-Iodo-5-bromo-6-azaindole | Ethylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 65 |
| 2 | 3-Iodo-5-bromo-6-azaindole | Triethylborane | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 90 | 72 |
| 3 | 3-Iodo-5-bromo-6-azaindole | Ethylzinc chloride | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | THF | 70 | 75 |
This table is illustrative and presents hypothetical conditions based on analogous Suzuki and Negishi coupling reactions on related heterocyclic systems.
Organocatalysis in Azaindole Formation
While transition metal catalysis dominates the synthesis of azaindole cores, organocatalysis represents an emerging field for the functionalization of heterocyclic compounds. The direct application of organocatalysis for the primary construction of the 6-azaindole ring from pyridine precursors is not widely documented in current literature. Classical methods like the Fischer and Bartoli syntheses typically rely on strong acids or organometallic reagents, respectively. acs.orgwikipedia.org
However, organocatalysis could plausibly be employed in the functionalization of intermediates. For example, an organocatalyzed phase-transfer reaction might be used to N-alkylate the pyrrole nitrogen of a 5-bromo-6-azaindole intermediate. Furthermore, recent advancements have shown that some enzymes, which are nature's organocatalysts, can perform selective alkylations on azaindole scaffolds. shareok.org For instance, certain prenyltransferases have been shown to catalyze N-prenylation on the pyridine ring of azaindole substrates, uncovering novel reactivity pathways. shareok.org While not directly forming the target compound, this points toward future possibilities for biocatalytic or organocatalytic C-H functionalization to install groups like the C-3 ethyl moiety.
Green Chemistry Principles Applied to this compound Synthesis
Applying green chemistry principles to the synthesis of complex heterocycles is crucial for sustainable chemical production. This involves optimizing reaction conditions to reduce waste, energy consumption, and the use of hazardous materials.
Traditional cross-coupling reactions often employ anhydrous, aprotic polar solvents like dioxane, DMF, or toluene. These solvents pose significant environmental and safety concerns. A key green chemistry goal would be to replace these with more benign alternatives. For the hypothetical palladium-catalyzed steps in the synthesis of this compound, several greener options could be explored:
Water: "On water" catalysis has proven effective for some direct arylation reactions of azaindazoles, where the heterogeneous mixture of substrates and catalyst can lead to high efficiency under mild conditions. nih.gov
Ethanol/Water Mixtures: These solvent systems are often effective for Suzuki couplings and are significantly greener than pure organic solvents. chemicalbook.com
Ionic Liquids or Deep Eutectic Solvents (DES): These can serve as recyclable reaction media with low volatility, although their "green" credentials must be assessed on a case-by-case basis considering their synthesis and biodegradability.
Atom economy is a critical metric for evaluating the "greenness" of a synthetic route.
Classical Syntheses: The Fischer indole synthesis, which could hypothetically be used to react a substituted pyridylhydrazine with butanal to form the 3-ethyl-6-azaindole core, is a condensation reaction that releases water as the only stoichiometric byproduct, giving it a high atom economy. acs.orgresearchgate.net The Bartoli synthesis, conversely, is less atom-economical as it requires three equivalents of the Grignard reagent, with two equivalents being converted into byproducts. wikipedia.org
Catalytic Routes: C-H activation/functionalization reactions are highly desirable from an atom economy perspective, as they avoid the pre-functionalization of substrates with halides or organometallics, thus reducing waste. A direct C-H ethylation of 5-bromo-6-azaindole would be an ideal, though challenging, route. Cross-coupling reactions like Suzuki have moderate atom economy due to the formation of boronic acid-derived salts as byproducts.
The following table provides a comparative analysis of the atom economy for two hypothetical key steps.
| Hypothetical Reaction Step | Type | Key Reagents | Major Byproducts | Atom Economy |
| Fischer Indole Cyclization | Condensation | 4-Hydrazinopyridine, Butanal | H₂O | High |
| Suzuki Coupling | Cross-Coupling | 3-Iodo-6-azaindole, Ethylboronic acid | Iodide salts, Borate salts | Moderate |
Spectroscopic and Advanced Structural Characterization Studies of 5 Bromo 3 Ethyl 6 Azaindole
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern AnalysisMass spectrometry is essential for determining the molecular weight and confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragment Pathway InvestigationMS/MS studies would involve isolating the molecular ion and inducing fragmentation. Analysis of the resulting fragments would help to confirm the structure, for example, by observing the loss of the ethyl group or the bromine atom.
Without access to the actual spectral data from a synthesized and characterized sample of 5-Bromo-3-ethyl-6-azaindole, any attempt to provide the requested information would be speculative and would not meet the required standards of scientific accuracy.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies, while Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about the vibrational modes of the molecule. For a molecule like this compound, these techniques would reveal characteristic vibrations of its constituent parts.
The primary functional groups in this compound are the azaindole core, the ethyl group, and the bromo substituent. The expected vibrational frequencies are summarized in the table below. These predictions are based on data from related azaindole compounds and general spectroscopic principles. doi.orgrsc.org
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| Pyrrole (B145914) N-H | Stretching | 3100-3500 (broad) | IR |
| Aromatic C-H | Stretching | 3000-3100 | IR, Raman |
| Ethyl C-H | Stretching (asymmetric/symmetric) | 2960-2980 / 2870-2890 | IR, Raman |
| C=C/C=N Aromatic | Stretching | 1400-1600 | IR, Raman |
| Ethyl C-H | Bending | 1380-1470 | IR, Raman |
| C-N | Stretching | 1200-1350 | IR, Raman |
| C-Br | Stretching | 500-650 | IR, Raman |
This table presents predicted data based on analogous compounds.
X-ray Crystallography of this compound Single Crystals
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. Although no crystal structure has been reported for this compound, we can infer its likely structural characteristics from the known crystal structure of 5-bromo-7-azaindole (B68098). nih.govresearchgate.net
The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. For azaindole derivatives, slow evaporation of a saturated solution is a common and effective method. nih.gov Solvents such as ethanol, methanol, or mixtures with less polar solvents like dichloromethane (B109758) could be suitable for this compound. Optimization of crystal growth would involve varying the solvent system, temperature, and evaporation rate to obtain crystals of sufficient size and quality.
The crystal structure of 5-bromo-7-azaindole has been determined, providing a valuable reference. nih.govresearchgate.net It crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net The introduction of a 3-ethyl group in this compound would likely alter the unit cell parameters and potentially the space group due to changes in molecular shape and packing.
| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Space Group |
| 5-Bromo-7-azaindole | 8.9082 | 13.3632 | 5.8330 | 90 | 103.403 | 90 | P2₁/c |
Data for 5-bromo-7-azaindole from reference nih.gov.
The ethyl group would increase the cell volume and could lead to a different packing arrangement to accommodate its bulk.
The bond lengths and angles within the 6-azaindole (B1212597) core are expected to be similar to those in other azaindole structures. The fusion of the pyridine (B92270) and pyrrole rings creates a planar bicyclic system. The C-Br bond length is anticipated to be in the typical range for a bromine atom attached to an sp²-hybridized carbon. The ethyl group will adopt a conformation that minimizes steric strain with the azaindole ring.
| Bond/Angle | Expected Value |
| C-C (aromatic) | 1.36 - 1.42 Å |
| C-N (aromatic) | 1.32 - 1.39 Å |
| C-Br | ~1.90 Å |
| C-N-C (pyridine) | ~117° |
| C-N-C (pyrrole) | ~108° |
| C-C-C (aromatic) | ~120° |
This table presents predicted data based on analogous compounds.
In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. The most significant of these is expected to be hydrogen bonding between the N-H of the pyrrole ring of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule, forming centrosymmetric dimers. nih.gov This is a characteristic interaction in azaindole crystals.
Computational and Theoretical Investigations of 5 Bromo 3 Ethyl 6 Azaindole
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations provide profound insights into the electronic properties of molecules, which are crucial for understanding their reactivity, stability, and intermolecular interactions. For 5-Bromo-3-ethyl-6-azaindole, Density Functional Theory (DFT) is a powerful tool to elucidate these characteristics.
The initial step in the computational analysis of any molecule is the optimization of its geometry to find the most stable, low-energy conformation. DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to determine the bond lengths, bond angles, and dihedral angles of this compound. jocpr.com The optimized geometry reveals a planar azaindole core with the ethyl group at the 3-position and the bromine atom at the 5-position. The precise geometric parameters are critical for understanding the molecule's steric and electronic properties.
Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-311G(d,p) level)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C2-N1 | 1.38 Å |
| C3-C3a | 1.45 Å | |
| C5-Br | 1.90 Å | |
| C3-C(ethyl) | 1.51 Å | |
| Bond Angle | C2-N1-C7a | 108.5° |
| N1-C2-C3 | 110.2° | |
| C4-C5-Br | 121.0° | |
| Dihedral Angle | C2-C3-C(ethyl)-C(methyl) | Variable |
Note: The values in this table are representative and based on typical DFT calculations for similar heterocyclic compounds.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. jocpr.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring of the azaindole core, while the LUMO is likely distributed over the pyridine (B92270) ring and the bromine atom. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 2: Calculated Frontier Orbital Energies of this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.89 |
| HOMO-LUMO Gap | 4.36 |
Note: These energy values are illustrative and typical for similar organic molecules.
The Electrostatic Potential Surface (ESP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. In the ESP of this compound, the nitrogen atom in the pyridine ring (N6) is expected to be a region of negative potential (red), indicating its susceptibility to electrophilic attack or hydrogen bonding. Conversely, the hydrogen atom attached to the pyrrole nitrogen (N1-H) will exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor. The bromine atom will also influence the electrostatic potential due to its electronegativity and size.
Molecular Dynamics (MD) Simulations of this compound
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, including conformational changes and interactions with its environment.
The ethyl group at the 3-position of this compound introduces conformational flexibility. MD simulations can explore the potential energy surface associated with the rotation around the C3-C(ethyl) bond. By calculating the energy as a function of the dihedral angle, the rotational barriers and the most stable conformers can be identified. This analysis is crucial for understanding how the molecule might orient itself when interacting with a biological target, for instance. It is expected that there will be specific low-energy conformations that are more populated at physiological temperatures.
The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations in explicit solvent models (e.g., water) can reveal how solvent molecules interact with this compound and affect its conformational preferences. The polar nature of the azaindole core suggests that hydrogen bonding with water molecules will play a significant role. These simulations can provide insights into the solubility and bioavailability of the compound, which are critical parameters in drug design. The presence of a solvent may stabilize certain conformers over others through specific solute-solvent interactions.
Reaction Mechanism Studies Using Computational Methods
Computational chemistry offers a powerful lens to examine the intricate details of synthetic pathways leading to this compound. Methods like Density Functional Theory (DFT) are employed to elucidate reaction mechanisms, identify transient species, and predict the energetic feasibility of various chemical transformations. semanticscholar.org
By calculating the potential energy surface for a reaction, computational methods can provide detailed energy profiles. These profiles map the energy changes as reactants are converted into products, passing through transition states and intermediates. For the synthesis of azaindoles, DFT calculations can determine the activation energies and reaction enthalpies for crucial steps. semanticscholar.org For example, in the Rh(III)-catalyzed synthesis of 7-azaindoles, the presence of an Ag+ oxidant was computationally shown to accelerate key reaction steps by lowering their activation barriers. semanticscholar.org This highlights the predictive power of computational chemistry in optimizing reaction conditions.
Below is a representative data table illustrating the type of information that can be obtained from such computational studies on a model azaindole synthesis.
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| C-H Activation | DFT (B3LYP-D3) | 18.5 | -5.2 |
| Alkyne Insertion | DFT (B3LYP-D3) | 12.3 | -15.8 |
| Reductive Elimination | DFT (B3LYP-D3) | 25.1 | -30.4 |
This table is illustrative and based on data for related azaindole syntheses. Specific values for this compound would require dedicated computational studies.
Molecular Docking and Ligand-Protein Interaction Prediction (Preclinical Context)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in preclinical drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The azaindole scaffold is a "privileged structure" known to interact with various protein kinases, making its derivatives, including this compound, interesting candidates for such studies. mdpi.comnih.gov
The selection of a protein target is based on its relevance to a particular disease. Azaindole derivatives have been investigated as inhibitors for a range of protein kinases, such as Aurora kinases, AXL kinase, and HIV-1 integrase, which are implicated in cancer and viral infections. researchgate.netsci-hub.seacs.org Once a target is chosen, its three-dimensional structure is obtained, typically from a public repository like the Protein Data Bank (PDB). The protein structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site, which is often the ATP-binding pocket in the case of kinases. sci-hub.se
Various docking programs, such as AutoDock Vina and Cresset Flare, are used to explore the possible binding modes of the ligand within the protein's active site. sci-hub.seijper.org These algorithms systematically search for the optimal conformation of the ligand and its orientation relative to the protein, generating a set of possible binding poses. For example, in a study on 7-azaindole (B17877) derivatives as AXL kinase inhibitors, AutoDock Vina was used to predict how the compounds would bind to the ATP binding site of the AXL kinase. sci-hub.se The predictions often show that the azaindole core forms key interactions with the protein's hinge region. sci-hub.se
Each generated binding pose is evaluated by a scoring function, which estimates the binding affinity between the ligand and the protein. The scores are typically expressed in units of energy (e.g., kcal/mol), with lower values indicating a more favorable interaction. researchgate.net These scores, along with a visual analysis of the binding poses, help in identifying the most likely binding mode and in ranking potential drug candidates. For instance, molecular docking studies of 7-azaindole derivatives against Aurora B kinase have been used to predict their binding affinities and guide the synthesis of more potent inhibitors. nih.gov
The following table provides an example of the kind of data generated from a molecular docking study of an azaindole derivative against a protein kinase.
| Compound | Target Protein (PDB ID) | Docking Software | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 7-Azaindole Derivative | AXL Kinase (Homology Model) | AutoDock Vina | -8.5 | Pro-621, Met-623 |
| 7-Azaindole Derivative | Aurora B Kinase (2VGO) | GOLD | -9.2 | Ala-213, Leu-154 |
| C3,C6-Diaryl 7-Azaindole | HIV-1 Integrase (1K6Y) | Maestro | -7.29 | Pro214, Tyr212 |
This table is a composite based on findings for various azaindole derivatives and their targets. sci-hub.seacs.org
These computational predictions are invaluable for understanding the structure-activity relationships of this compound and for designing new derivatives with improved therapeutic potential.
Derivatives and Analogs of 5 Bromo 3 Ethyl 6 Azaindole: Synthesis and Structure Activity Relationship Sar Studies
Rational Design Principles for 5-Bromo-3-ethyl-6-azaindole Analogs
The rational design of analogs of this compound is a multifaceted process that involves considering the steric, electronic, and physicochemical properties of the molecule to enhance its interaction with biological targets. Key to this approach is the systematic modification of the core structure at specific positions to probe for improved activity and properties.
Bioisosteric Replacements at C-5 Bromine Position
The bromine atom at the C-5 position of the 6-azaindole (B1212597) scaffold is a prime site for modification. Bromine, being a halogen, can participate in halogen bonding and also serves as a useful synthetic handle for cross-coupling reactions. Bioisosteric replacement of the C-5 bromine can modulate the compound's size, lipophilicity, and electronic distribution, which in turn can influence its binding affinity and pharmacokinetic profile.
Common bioisosteric replacements for a bromine atom include other halogens (chlorine, fluorine), small alkyl groups (methyl, ethyl), cyano groups, and trifluoromethyl groups. For instance, replacing bromine with a cyano group can introduce a hydrogen bond acceptor and alter the electronic nature of the aromatic ring. The choice of a suitable bioisostere is often guided by the specific therapeutic target and the desired physicochemical properties.
A representative, albeit hypothetical, exploration of bioisosteric replacements at the C-5 position and their potential impact on activity is presented in Table 1.
Table 1: Hypothetical Bioisosteric Replacements at the C-5 Position of 3-ethyl-6-azaindole and Their Postulated Effects on Activity
| Compound ID | C-5 Substituent | Rationale for Replacement | Postulated Effect on Activity |
| 1a | -Br (Parent) | Halogen bonding potential, synthetic handle | Baseline activity |
| 1b | -Cl | Smaller size, similar electronics to bromine | Potentially retained or slightly altered activity |
| 1c | -F | Increased metabolic stability, potential for H-bonding | May increase potency and improve pharmacokinetics |
| 1d | -CN | Hydrogen bond acceptor, alters electronics | Could enhance binding affinity through new interactions |
| 1e | -CH3 | Increased lipophilicity, fills hydrophobic pocket | May improve potency if a hydrophobic pocket is present |
| 1f | -CF3 | Strong electron-withdrawing group, increases lipophilicity | Can significantly alter electronic profile and binding mode |
Modifications and Chain Extension at C-3 Ethyl Position
The ethyl group at the C-3 position provides a lipophilic character to the molecule and can be a key interaction point within a protein binding site. Modifications at this position can range from simple chain extensions or contractions to the introduction of various functional groups.
Chain extension to propyl, butyl, or longer alkyl chains can probe the extent of a hydrophobic pocket. Introducing branching, such as an isopropyl or tert-butyl group, can explore the steric tolerance of the binding site. Furthermore, the incorporation of polar functional groups like hydroxyl, amino, or ether moieties at the terminus of the alkyl chain can introduce new hydrogen bonding opportunities and improve solubility. Such modifications are crucial for optimizing the compound's binding affinity and pharmacokinetic properties. acs.org
Substituent Effects on Azaindole Nitrogen Atoms (N-1, N-6)
The nitrogen atoms at positions 1 and 6 of the azaindole core play significant roles in the molecule's properties. The N-1 nitrogen of the pyrrole (B145914) ring is a hydrogen bond donor, and its substitution can have profound effects on activity. Alkylation or acylation of this nitrogen removes its hydrogen bond donating capacity, which can be detrimental or beneficial depending on the target binding site. acs.org Such modifications also increase lipophilicity.
Parallel and Combinatorial Synthesis of this compound Libraries
To efficiently explore the SAR of this compound, the generation of compound libraries through parallel and combinatorial synthesis is a powerful strategy. These approaches allow for the rapid synthesis of a large number of analogs by systematically varying substituents at different positions of the scaffold.
A common strategy for the parallel synthesis of a 5-bromo-3-substituted-6-azaindole library would involve a common intermediate, such as a 5-bromo-6-azaindole with a reactive handle at the C-3 position (e.g., a boronic ester or a halide). This intermediate can then be reacted with a diverse set of building blocks in parallel to generate a library of compounds with various C-3 substituents. Similarly, starting with a 3-ethyl-6-azaindole, different halogenating agents or other electrophiles could be used in parallel to introduce diversity at the C-5 position.
Combinatorial synthesis can be employed by using a split-and-pool approach, where a solid support is used to build the molecules. uwo.ca For example, a resin-bound 6-azaindole scaffold could be divided into several portions, each reacted with a different C-3 building block. The portions are then pooled, mixed, and split again for reaction with different C-5 building blocks, leading to a large library of compounds. The development of robust synthetic routes, such as palladium-catalyzed cross-coupling reactions, is essential for the successful implementation of these high-throughput synthesis techniques. nih.gov
Investigation of Novel Azaindole Scaffolds Incorporating the 5-Bromo-3-ethyl Motif
While optimizing the substituents on the this compound core is a valid approach, another strategy in drug discovery is scaffold hopping. This involves retaining the key pharmacophoric elements of the "5-bromo-3-ethyl" motif while incorporating them into novel heterocyclic scaffolds. The goal is to identify new core structures that may offer improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.
For instance, the 6-azaindole core could be replaced with other bicyclic systems like indoles, benzimidazoles, or other isomeric azaindoles (e.g., 4-azaindole, 5-azaindole, or 7-azaindole). acs.org The "5-bromo-3-ethyl" substitution pattern would be maintained on these new scaffolds to preserve the presumed key interactions with the biological target. The synthesis of such novel scaffolds would require the development of new synthetic routes, often involving multi-step sequences. nih.gov
Structure-Activity Relationship (SAR) Development from Derivative Panels
The systematic synthesis of derivative panels allows for the development of a comprehensive SAR. By comparing the biological activity of closely related analogs, researchers can deduce the importance of different structural features for activity.
For example, a panel of derivatives could be synthesized to explore the effect of the C-5 substituent. If compounds with electron-withdrawing groups at C-5 show higher activity, it would suggest that a lower electron density in the pyridine (B92270) ring is favorable. Similarly, a panel exploring the C-3 position might reveal that a certain chain length or the presence of a specific functional group is optimal for binding.
A hypothetical SAR table for a panel of this compound analogs is presented in Table 2. This table illustrates how systematic modifications can lead to a better understanding of the SAR.
Table 2: Hypothetical Structure-Activity Relationship for a Panel of 6-Azaindole Derivatives
| Compound ID | C-3 Substituent | C-5 Substituent | N-1 Substituent | Biological Activity (IC50, nM) |
| 2a | -CH2CH3 | -Br | -H | 100 |
| 2b | -CH3 | -Br | -H | 250 |
| 2c | -CH2CH2CH3 | -Br | -H | 80 |
| 2d | -CH2CH2OH | -Br | -H | 50 |
| 2e | -CH2CH3 | -Cl | -H | 120 |
| 2f | -CH2CH3 | -CN | -H | 75 |
| 2g | -CH2CH3 | -Br | -CH3 | 500 |
From this hypothetical data, one could infer that:
A propyl group at C-3 is slightly better than an ethyl group, and a terminal hydroxyl group significantly improves activity.
Replacing the C-5 bromine with a cyano group is beneficial, while a chlorine is not.
Alkylation of the N-1 nitrogen is detrimental to activity, suggesting it may be an important hydrogen bond donor.
This iterative process of design, synthesis, and testing is the cornerstone of medicinal chemistry, driving the optimization of lead compounds into potential drug candidates.
Positional Scanning and Substituent Variation Effects
Systematic exploration of the this compound core through positional scanning and the introduction of diverse substituents has yielded critical insights into the structural requirements for biological activity.
The synthesis of various substituted azaindoles often begins with commercially available starting materials like 5-bromo-7-azaindole (B68098) or involves the construction of the azaindole core itself. researchgate.net For instance, the synthesis of 3,5-disubstituted-7-azaindoles can be achieved from 1-tosyl-3-iodo-5-bromo-7-azaindole through two sequential palladium-catalyzed cross-coupling reactions. nih.govmdpi.comresearchgate.net This approach allows for the introduction of different groups at both the C3 and C5 positions.
Research on various azaindole scaffolds has demonstrated the significant impact of substituent placement and nature on activity. For example, in a series of 1,2,4-triazine (B1199460) G-protein-coupled receptor 84 (GPR84) antagonists, moving the nitrogen atom within the indole (B1671886) ring to create 5-, 6-, and 7-azaindole (B17877) analogs revealed that the 6-azaindole retained the most favorable activity and possessed a better predicted lipophilic ligand efficiency (LLE). qub.ac.ukacs.org Specifically, both 5- and 7-azaindole analogs showed reduced activity compared to the parent indole compound, highlighting the critical role of the nitrogen's position. qub.ac.ukacs.org
Furthermore, SAR studies on inhibitors of Trypanosoma brucei showed that while methylation of the azaindole nitrogen was tolerated, introducing an ethyl group led to a modest increase in potency, suggesting the hydrogen bond donor at this position was not essential for activity. acs.org However, larger and bulkier alkyl groups were not well-tolerated. acs.org In the same study, exploration of the 5- and 6-regioisomers of the azaindole proved unfavorable for activity. acs.org
The table below summarizes the effects of positional scanning and substituent variation on the activity of various azaindole derivatives, drawing parallels to potential modifications of the this compound scaffold.
| Scaffold/Series | Modification | Observed Effect on Activity | Reference |
| 1,2,4-Triazine GPR84 Antagonists | Isomeric azaindoles (5-, 6-, 7-azaindole) | 6-Azaindole retained activity and had favorable LLE; 5- and 7-azaindoles had less activity. | qub.ac.ukacs.org |
| Trypanosoma brucei Inhibitors | N-alkylation of azaindole | Methylation tolerated; ethylation modestly increased potency; larger groups not tolerated. | acs.org |
| Trypanosoma brucei Inhibitors | 5- and 6-regioisomers of azaindole | Unfavorable for activity. | acs.org |
| Cdc7 Inhibitors | Isomeric azaindoles (4-, 6-, 7-azaindole) | Lower inhibition activity/selectivity compared to 5-azaindole. | mdpi.com |
Exploration of Steric, Electronic, and Lipophilic Parameters on Activity
The biological activity of derivatives of this compound is intricately linked to the steric, electronic, and lipophilic properties of its substituents. A deep understanding of these parameters is crucial for rational drug design.
Steric Effects: The size and shape of substituents can significantly influence how a molecule fits into its biological target's binding pocket. Studies on GPR84 antagonists revealed that substitution at either the 5- or 6-positions of the indole ring was not tolerated, suggesting that these positions are located in a sterically constrained environment. qub.ac.uk Docking models indicated that analogs with bulky groups in these positions move up in the binding pocket to accommodate the substituents. qub.ac.uk Similarly, for Trypanosoma brucei inhibitors, while small N-alkyl groups on the azaindole were tolerated or even beneficial, the introduction of bulky tert-butyl groups was detrimental to activity. acs.org
Electronic Effects: The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, can alter the charge distribution of the azaindole ring system, affecting hydrogen bonding and other key interactions with the target. In a series of renin inhibitors based on 4- and 6-azaindole-3-carboxamides, QSAR studies suggested that the presence of methyl, methoxy, fluorine, and chlorine substituents, which have varying electronic properties, could increase binding affinity. researchgate.net The positive contribution of descriptors related to these substituents indicated that increased branching and the presence of these groups were favorable for renin inhibitory activity. researchgate.net
The following table presents data on how varying steric, electronic, and lipophilic parameters have influenced the activity of different azaindole series.
| Parameter | Compound Series | Modification and Observation | Reference |
| Steric | GPR84 Antagonists | Substitution at the 5- or 6-position of the indole ring was not tolerated. | qub.ac.uk |
| Steric | Trypanosoma brucei Inhibitors | Bulky N-tert-butyl group on the azaindole was not tolerated. | acs.org |
| Electronic | Renin Inhibitors | Methyl, methoxy, fluorine, and chlorine substituents were found to potentially increase binding affinity. | researchgate.net |
| Lipophilic | GPR84 Antagonists | 6-Azaindole analogs showed a more favorable (lower) CLogP range compared to indole analogs. | qub.ac.ukacs.org |
Pharmacophore Modeling and Ligand-Based Design Derived from this compound
Pharmacophore modeling and ligand-based design are powerful computational tools that utilize the structural information of active compounds, such as this compound, to identify the key chemical features responsible for their biological activity and to design new, more potent molecules.
A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. These models can be generated from a set of active ligands, even when the 3D structure of the target protein is unknown.
For a series of substituted 4- and 6-azaindole-3-carboxamides acting as renin inhibitors, a pharmacophore analysis demonstrated that an aromatic carbon feature, a hydrogen-bond donor, a hydrogen-bond acceptor, and a positive charge feature were important for activity. researchgate.net Such models provide a blueprint for designing new derivatives with optimized interactions.
Ligand-based design often involves creating a hypothesis about the binding mode of a lead compound and then designing new analogs to test and refine this hypothesis. For example, in the development of GPR84 antagonists, a binding model predicted that the indole NH group forms a crucial hydrogen bond. qub.ac.uk The subsequent synthesis of an imidazopyridine analog, which converts the indole NH into a hydrogen-bond acceptor, resulted in a significant loss of activity, thereby supporting the initial binding hypothesis. qub.ac.uk
Docking studies, a key component of ligand-based design, can predict the binding orientation of a ligand within a target's active site. For 3,5-disubstituted-7-azaindole derivatives, docking studies predicted their binding mode in the ATP active site of kinases, providing structural insights for the design of more potent and selective inhibitors. nih.govmdpi.comresearchgate.net
The insights gained from pharmacophore modeling and ligand-based design, as exemplified by studies on various azaindole scaffolds, can be directly applied to the optimization of this compound. By identifying the essential structural features and their optimal spatial arrangement, new analogs with enhanced activity and improved pharmacokinetic properties can be rationally designed.
The table below outlines key pharmacophoric features identified in studies of various azaindole derivatives, which could be relevant for the ligand-based design of new analogs based on this compound.
| Compound Series | Identified Pharmacophoric Features/Binding Insights | Reference |
| Renin Inhibitors (4- and 6-azaindole-3-carboxamides) | Aromatic carbon, hydrogen-bond donor, hydrogen-bond acceptor, positive charge feature. | researchgate.net |
| GPR84 Antagonists | Indole NH acts as a crucial hydrogen-bond donor. | qub.ac.uk |
| Kinase Inhibitors (3,5-disubstituted-7-azaindoles) | Docking studies predict binding in the kinase ATP active site. | nih.govmdpi.comresearchgate.net |
Biological and Pharmacological Research Applications of 5 Bromo 3 Ethyl 6 Azaindole and Its Derivatives
In Vitro Enzyme Inhibition Assays and Mechanistic Studies
No published research was found that specifically investigates the in vitro enzyme inhibitory activity of 5-Bromo-3-ethyl-6-azaindole.
Target Identification and Validation (e.g., Kinases, Proteases)
There are no available studies that identify or validate specific enzymatic targets, such as kinases or proteases, for this compound.
Determination of Half-Maximal Inhibitory Concentration (IC50)
No data on the half-maximal inhibitory concentration (IC50) of this compound against any enzyme is present in the scientific literature.
Kinetic Analysis of Enzyme-Inhibitor Interactions
Mechanistic studies involving kinetic analysis of the interaction between this compound and any enzyme target have not been reported.
Receptor Binding Studies and Ligand-Receptor Interactions (Cell-Free or Cell-Based Assays, Non-Human)
There is no publicly available information regarding receptor binding studies or ligand-receptor interactions for this compound.
Affinity Determination (Ki, Kd values)
No studies reporting the affinity determination (Ki or Kd values) of this compound for any receptor have been published.
Receptor Selectivity Profiling
Information on the receptor selectivity profile of this compound is not available in the current body of scientific literature.
Agonist/Antagonist Characterization
There is no available research detailing the characterization of this compound or its derivatives as agonists or antagonists for any specific biological targets.
Cell-Based Assays for Pathway Modulation (Non-Human Cell Lines)
No studies have been found that investigate the effects of this compound in non-human cell-based assays.
Cell Proliferation and Viability Assays (e.g., in cancer cell lines)
Information on the impact of this compound on the proliferation and viability of cancer cell lines or other non-human cell lines is not documented in available literature.
Apoptosis Induction and Cell Cycle Analysis
There is no published data on the ability of this compound to induce apoptosis or cause alterations in the cell cycle of non-human cell lines.
Gene Expression and Protein Level Modulation Studies
Research on the effects of this compound on gene expression or protein levels in any non-human cell line has not been identified.
Phenotypic Screening Approaches in Preclinical Models (Non-Human)
No preclinical studies using non-human models to screen for phenotypic changes induced by this compound have been reported.
In Vitro Disease Model Systems
The application of this compound in any non-human in vitro disease model systems has not been described in the scientific literature.
High-Throughput Screening (HTS) of Compound Libraries
High-Throughput Screening (HTS) serves as a critical engine in modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their ability to modulate a specific biological target. The application of HTS to compound libraries containing this compound and its derivatives is a strategic approach to identify novel hit compounds with therapeutic potential. The inherent drug-like properties of the azaindole scaffold make it a valuable core structure for inclusion in such screening libraries. nih.govresearchgate.net
The design of compound libraries for HTS is a key consideration. These libraries can be either diverse, aiming to cover a broad chemical space, or focused, designed to interact with specific target families, such as kinases. nih.gov The this compound core can be readily functionalized at various positions, allowing for the creation of a library of analogs with a wide range of physicochemical properties. This structural diversity increases the probability of identifying compounds that bind to a biological target with high affinity and selectivity.
A notable application of HTS with azaindole-based libraries has been in the discovery of kinase inhibitors. nih.govresearchgate.netresearchgate.netnih.gov Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The azaindole scaffold is considered a "privileged structure" for kinase inhibition due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes. nih.govresearchgate.net
One documented HTS campaign involved the screening of a kinase-focused library to identify inhibitors of cell division cycle 7 (Cdc7) kinase, a target in oncology. nih.govresearchgate.net This screening led to the identification of an indole (B1671886) compound with a 6-chloro substituent as a selective inhibitor of Cdc7. nih.gov Subsequent medicinal chemistry efforts often involve the synthesis and screening of related analogs, including various azaindole isomers, to optimize potency and selectivity. nih.gov
Another example of the successful application of HTS with azaindole derivatives is in the search for agents against neglected tropical diseases. A whole-organism HTS of a kinase-focused inhibitor collection was performed to identify compounds with activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. acs.orgnih.gov This screen of over 40,000 compounds identified a series of substituted 4-aminoazaindoles as potent inhibitors of parasite growth. acs.orgnih.gov
The following table summarizes representative findings from HTS campaigns involving azaindole derivatives, illustrating the types of targets and the activities observed.
| Compound Class | Biological Target | Screening Method | Key Findings |
| Substituted 5-azaindoles | Cdc7 Kinase | Biochemical Assay | Identification of a 6-chloro-indole hit with good selectivity over CDK2. nih.govresearchgate.net |
| 3,5-disubstituted-7-azaindoles | Trypanosoma brucei | Whole-organism HTS | Discovery of potent anti-trypanosomal agents. nih.gov |
| 4-aminoazaindoles | Trypanosoma brucei | Whole-organism HTS | Identification of a cluster of compounds with pEC50 values >6 and >100-fold selectivity. acs.org |
| 7-azaindole (B17877) derivatives | Proviral integration site for Moloney murine leukemia virus-1 (PIM1) Kinase | Co-crystallization | Identified a 7-azaindole scaffold capable of hydrogen bonding with the kinase hinge region. pharmablock.com |
| Benzyl-7-azaindole | Fibroblast growth factor receptor-1 (FGFR1) | Biochemical Assay | An IC50 value of 1.9 μM was determined. pharmablock.com |
These examples underscore the utility of HTS in leveraging compound libraries built around the azaindole core to uncover novel biologically active molecules. While specific HTS data for this compound is not extensively published, the broader success with related azaindole derivatives strongly supports its potential as a valuable scaffold for inclusion in such screening campaigns. The functional handles provided by the bromo and ethyl groups on the this compound structure offer avenues for facile chemical modification, enabling the generation of a focused library of derivatives for screening against a variety of biological targets.
Advanced Methodologies in 5 Bromo 3 Ethyl 6 Azaindole Research
Chemoinformatic and Cheminformatic Approaches
Chemoinformatics and cheminformatics provide the foundational computational tools for managing and analyzing chemical data. For a specific scaffold like 5-Bromo-3-ethyl-6-azaindole, these approaches are instrumental in systematically exploring its therapeutic potential.
The azaindole scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. pharmablock.comnih.govnih.gov Data mining of large chemical databases is a critical first step in understanding the landscape of azaindole-based compounds. This process involves extracting and analyzing information from repositories to identify trends, structure-activity relationships (SAR), and potential new applications for derivatives of this compound.
Key activities in this area include:
Substructure Searching: Identifying all compounds containing the 6-azaindole (B1212597) core to build a focused virtual library.
Property Calculation: Computing various physicochemical and topological descriptors for the identified analogs to understand the chemical space they occupy.
Clustering and Diversity Analysis: Grouping similar compounds together to identify over-represented and under-explored areas of the azaindole chemical space. This can reveal opportunities for novel substitutions on the this compound core.
A comprehensive approach to data mining allows researchers to leverage existing knowledge to inform the design of new analogs with improved properties. nih.gov
Table 1: Representative Physicochemical Properties for Azaindole Scaffolds
| Property | 4-Azaindole | 5-Azaindole | 6-Azaindole | 7-Azaindole (B17877) |
|---|---|---|---|---|
| LogP | 1.1 | 1.3 | 1.3 | 1.1 |
| tPSA (°A²) | 38.8 | 38.8 | 38.8 | 38.8 |
| Aqueous Solubility (LogS) | -1.5 | -1.7 | -1.7 | -1.5 |
This table presents a comparative view of key physicochemical properties for the four positional isomers of azaindole, highlighting the subtle yet important differences that can influence their biological behavior.
A significant hurdle in drug development is poor pharmacokinetic profiles. Predictive computational models for Absorption, Distribution, Metabolism, and Excretion (ADME) are essential for the early-stage filtering of compounds with undesirable properties. osdd.net For this compound and its potential analogs, in silico ADME modeling can forecast key parameters, thereby reducing the reliance on costly and time-consuming experimental assays.
These models are typically built using machine learning algorithms trained on large datasets of experimentally determined ADME properties. Key predicted properties include:
Aqueous Solubility: Crucial for absorption and formulation.
Gastrointestinal Absorption (HIA): Predicting the extent to which the compound will be absorbed from the gut. researchgate.net
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.
Cytochrome P450 (CYP) Inhibition: Assessing the potential for drug-drug interactions.
Plasma Protein Binding: Influencing the free concentration of the drug available to act on its target.
By evaluating these properties computationally, chemists can prioritize the synthesis of analogs of this compound that are more likely to have favorable drug-like characteristics. acs.orgiaps.org.in
Table 2: In Silico ADME Predictions for a Hypothetical this compound Analog
| ADME Parameter | Predicted Value | Interpretation |
|---|---|---|
| LogS (Aqueous Solubility) | -3.5 | Moderately Soluble |
| Caco-2 Permeability (nm/s) | 25 x 10⁻⁶ | High |
| BBB Permeability | Low | Unlikely to cross the BBB |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of interaction |
| Human Intestinal Absorption (%) | > 90% | Well absorbed |
This interactive table showcases a hypothetical ADME profile for a derivative of this compound, demonstrating how computational tools can provide early insights into the pharmacokinetic properties of a compound.
Virtual screening is a computational method used to search large libraries of compounds to identify those that are most likely to bind to a biological target. researchgate.netslideshare.net For this compound, virtual screening can be employed to discover novel protein targets or to find new derivatives that bind to a known target with higher affinity.
There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. Compounds are docked into the binding site of the protein, and their binding affinity is scored. This allows for the identification of molecules with complementary shapes and chemical features.
Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS can be used. This approach uses the chemical structure of known active compounds (ligands) to find other molecules with similar properties. Techniques include 2D and 3D similarity searching and pharmacophore modeling.
These techniques have become a cornerstone of modern drug discovery, enabling the rapid and cost-effective identification of promising hit compounds from vast chemical libraries. researchgate.net
Application of Machine Learning and Artificial Intelligence in Azaindole Discovery
Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by enabling the analysis of complex, large-scale datasets and the generation of novel molecular ideas. astrazeneca.comnih.gov
Generative models, a type of AI, can learn the underlying patterns in a dataset of chemical structures and then generate new, previously unseen molecules with desired properties. For the this compound scaffold, generative models can be used to explore the surrounding chemical space and design novel analogs with optimized characteristics, such as improved potency or better ADME profiles.
Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) are two popular architectures for de novo drug design. youtube.com These models can be trained on a database of known azaindole derivatives and then tasked with generating new molecules that adhere to certain constraints, such as a specific molecular weight range or a desired level of lipophilicity. This approach can significantly expand the diversity of synthetically accessible analogs.
Microfluidic and Flow Chemistry Approaches for Synthesis and Optimization
The transition from batch to continuous flow processing represents a significant leap forward in the synthesis of complex molecules such as this compound. Microfluidic and flow chemistry offer numerous advantages over traditional batch methods, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety profiles, and the potential for rapid optimization and scalability.
In a potential flow synthesis of this compound, a multi-step reaction sequence could be telescoped into a continuous process. For instance, a key synthetic step, such as a Fischer indole (B1671886) synthesis or a palladium-catalyzed cross-coupling reaction to construct the azaindole core, can be adapted to a flow regime. Reactants would be continuously pumped through heated or cooled microreactors or packed-bed reactors, allowing for precise temperature control and minimizing the formation of byproducts. The small reaction volumes in microfluidic systems enhance safety, especially when dealing with exothermic reactions or hazardous reagents.
Optimization of the synthesis of this compound in a flow system can be achieved through automated, high-throughput experimentation. Parameters such as temperature, residence time, reactant stoichiometry, and catalyst loading can be systematically varied to rapidly identify the optimal conditions for yield and purity. This is a significant improvement over the more time-consuming and resource-intensive optimization of batch processes.
Below is a representative data table illustrating the potential for optimization of a key reaction step in the synthesis of this compound using a flow chemistry approach.
| Experiment ID | Temperature (°C) | Residence Time (min) | Reactant A:B Ratio | Catalyst Loading (mol%) | Yield (%) |
| 1 | 100 | 5 | 1:1.2 | 2 | 65 |
| 2 | 120 | 5 | 1:1.2 | 2 | 78 |
| 3 | 140 | 5 | 1:1.2 | 2 | 85 |
| 4 | 140 | 3 | 1:1.2 | 2 | 82 |
| 5 | 140 | 7 | 1:1.2 | 2 | 84 |
| 6 | 140 | 5 | 1:1.5 | 2 | 88 |
| 7 | 140 | 5 | 1:1.5 | 1 | 80 |
| 8 | 140 | 5 | 1:1.5 | 3 | 89 |
This iterative optimization process, facilitated by the rapid feedback loop of a flow chemistry setup, can lead to significant improvements in process efficiency and product quality.
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding the kinetics and mechanism of a chemical reaction is crucial for its effective control and optimization. Advanced spectroscopic techniques, when applied in situ, provide a real-time window into the reacting system, allowing for the direct observation of reactants, intermediates, and products as the reaction progresses.
Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy:
Real-time NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in solution. nih.govdr-kiehl.netasahilab.co.jpmpg.demagritek.com By integrating a flow cell into the NMR spectrometer, the synthesis of this compound can be monitored continuously. This allows for the identification and quantification of all NMR-active species in the reaction mixture over time.
For example, in a hypothetical synthesis, the disappearance of the proton signals corresponding to the starting materials and the appearance of new signals characteristic of the this compound product can be tracked. This provides valuable kinetic data, enabling the determination of reaction rates, orders of reaction, and activation energies. Furthermore, the detection of transient intermediates can provide crucial insights into the reaction mechanism.
The following table illustrates the type of data that could be obtained from a real-time NMR study of the formation of this compound.
| Time (min) | Concentration of Reactant A (M) | Concentration of Intermediate B (M) | Concentration of Product (M) |
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.75 | 0.15 | 0.10 |
| 20 | 0.55 | 0.25 | 0.20 |
| 30 | 0.40 | 0.30 | 0.30 |
| 60 | 0.15 | 0.10 | 0.75 |
| 90 | 0.05 | 0.02 | 0.93 |
| 120 | <0.01 | <0.01 | >0.99 |
In Situ Infrared (IR) Spectroscopy:
In situ Fourier Transform Infrared (FTIR) spectroscopy is another valuable technique for real-time reaction monitoring. By immersing an attenuated total reflectance (ATR) probe into the reaction vessel or incorporating a flow cell into the IR beam, the vibrational spectra of the reaction mixture can be continuously recorded.
Specific functional groups have characteristic absorption bands in the IR spectrum. For the synthesis of this compound, one could monitor the disappearance of the characteristic carbonyl stretch of a starting material or the appearance of the N-H stretch of the azaindole ring. This allows for the tracking of reactant consumption and product formation in real-time. The data obtained from in situ IR can be used to generate reaction profiles, providing information on reaction kinetics and endpoints.
A representative dataset from an in situ IR study is shown in the table below, tracking the change in absorbance of a key functional group.
| Time (s) | Absorbance at 1700 cm⁻¹ (Reactant Carbonyl) | Absorbance at 3400 cm⁻¹ (Product N-H) |
| 0 | 0.85 | 0.02 |
| 60 | 0.65 | 0.18 |
| 120 | 0.48 | 0.35 |
| 300 | 0.15 | 0.68 |
| 600 | 0.03 | 0.81 |
| 900 | <0.01 | 0.84 |
The application of these advanced methodologies provides a more comprehensive understanding and control over the synthesis of this compound. The synergy between continuous flow synthesis for optimization and in situ spectroscopic monitoring for mechanistic and kinetic insights paves the way for the development of more efficient, robust, and scalable synthetic routes for this and other important heterocyclic compounds.
Future Directions and Research Perspectives in 5 Bromo 3 Ethyl 6 Azaindole Chemistry
Exploration of Undiscovered Reactivity
The reactivity of the 5-Bromo-3-ethyl-6-azaindole core is largely uncharted territory. Future research will likely focus on systematically investigating the chemical behavior of its distinct functional groups. The bromine atom at the 5-position is a prime site for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of substituents, thereby generating a diverse library of derivatives.
Furthermore, the pyrrole (B145914) and pyridine (B92270) rings of the azaindole nucleus offer opportunities for electrophilic and nucleophilic substitution reactions, respectively. Understanding the regioselectivity of these transformations will be crucial for the controlled synthesis of more complex molecules. The ethyl group at the 3-position may also influence the reactivity of the pyrrole ring and could potentially be a site for functionalization under specific conditions.
A systematic study of these reactions, including optimization of reaction conditions and exploration of catalyst systems, will be fundamental to unlocking the synthetic potential of this scaffold.
Integration into Complex Polycyclic Systems and Natural Product Synthesis
The this compound scaffold could serve as a valuable building block in the synthesis of complex polycyclic systems and natural product analogues. The strategic placement of the bromine atom and the inherent functionality of the azaindole core provide multiple handles for intramolecular cyclization reactions.
For instance, after a cross-coupling reaction at the 5-position to introduce a suitable tether, an intramolecular Heck reaction or a radical cyclization could be envisioned to construct additional rings, leading to novel polycyclic heteroaromatic compounds. These complex structures are often associated with interesting biological activities.
Moreover, the azaindole core is a bioisostere of indole (B1671886), a common motif in natural products. nih.govnih.gov Future research could explore the incorporation of the this compound unit into synthetic analogues of biologically active natural products to probe structure-activity relationships and potentially develop compounds with improved properties.
Development of Targeted Chemical Probes
The development of targeted chemical probes is a powerful approach to study biological systems. The this compound scaffold could be elaborated to create such probes. For example, the bromine atom could be displaced by a fluorescent dye or a photoaffinity labeling group via nucleophilic aromatic substitution or a palladium-catalyzed process.
Alternatively, the azaindole nitrogen could be functionalized with a linker attached to a reactive group for covalent modification of a biological target. The ethyl group could also be modified to incorporate reporter tags. The design of these probes would be guided by the specific biological question being addressed, with the aim of creating tools for imaging, target identification, and mechanistic studies.
Contribution to Novel Pharmacological Modulators and Lead Compound Development
Azaindole derivatives have a proven track record as privileged structures in medicinal chemistry, particularly as kinase inhibitors. nih.govmdpi.com The this compound scaffold holds promise for the development of novel pharmacological modulators.
Future research will likely involve the synthesis of a library of derivatives and their screening against various biological targets, such as kinases, G-protein coupled receptors, and enzymes involved in disease pathways. The bromine atom provides a convenient point for diversification, allowing for the exploration of the structure-activity relationship (SAR) at this position. The ethyl group at the 3-position may also play a crucial role in binding to target proteins.
Computational modeling and structure-based drug design could be employed to guide the synthesis of compounds with improved potency and selectivity. The ultimate goal of this research would be the identification of lead compounds for further development into therapeutic agents.
Emerging Roles in Materials Science or Sensor Technology
While the primary focus for azaindole derivatives has been in pharmaceuticals, their unique electronic and photophysical properties suggest potential applications in materials science. chemimpex.comchemimpex.com Future research could explore the utility of this compound in the design of novel organic materials.
For example, polymers or oligomers incorporating this scaffold could be synthesized and their properties as organic semiconductors or in organic light-emitting diodes (OLEDs) could be investigated. The bromine atom can be a key functionality for polymerization reactions, such as Suzuki polycondensation.
Furthermore, the azaindole core's ability to participate in hydrogen bonding and its potential for fluorescence make it an interesting candidate for the development of chemical sensors. Derivatives could be designed to exhibit a change in their optical or electronic properties upon binding to a specific analyte, enabling their use in sensing applications. The exploration of these emerging roles will depend on dedicated future research into the material properties of this compound and its derivatives.
Q & A
Q. What are the standard synthetic routes for preparing 5-Bromo-3-ethyl-6-azaindole?
The synthesis typically involves bromination of 6-azaindole derivatives followed by alkylation at the 3-position. For example, bromination of 3-ethyl-6-azaindole using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 0–5°C) can yield the brominated product. Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity . Confirmation of structure is achieved through , , and mass spectrometry (HRMS).
Q. How is the purity of this compound validated in academic settings?
Standard analytical techniques include:
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
- Elemental analysis (C, H, N) to confirm stoichiometry.
- Melting point determination (if crystalline) to compare with literature values. Discrepancies in purity metrics (e.g., HPLC vs. elemental analysis) require recrystallization or preparative TLC .
Q. What spectroscopic methods are used to characterize this compound?
- NMR spectroscopy : and NMR in deuterated solvents (DMSO-d or CDCl) to confirm substitution patterns.
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight.
- IR spectroscopy : To identify functional groups (e.g., C-Br stretching at ~550 cm) .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation of 6-azaindole derivatives be mitigated?
Regioselective introduction of the ethyl group at the 3-position requires:
- Directed metalation : Use of strong bases (e.g., LDA) with coordinating solvents (THF) to deprotonate the NH group, followed by alkylation with ethyl halides.
- Transition-metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) using pre-functionalized substrates. Steric hindrance from the bromine at position 5 may necessitate bulky ligands (e.g., XPhos) to enhance selectivity .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. If experimental results deviate (e.g., unexpected byproducts), re-evaluate solvent effects or transition-state geometries.
- Kinetic studies : Monitor reaction intermediates via in-situ IR or LC-MS to identify competing pathways. Adjust temperature or catalyst loading to suppress undesired routes .
Q. How can crystallographic data for this compound be refined despite weak diffraction patterns?
Q. What role does the ethyl group play in modulating biological activity?
The ethyl group enhances lipophilicity, improving membrane permeability in cellular assays. Structure-activity relationship (SAR) studies compare analogs with varying alkyl chain lengths. Bioactivity is assessed via:
- Enzyme inhibition assays (e.g., kinase profiling).
- Cellular cytotoxicity screens (e.g., MTT assay). Computational docking (AutoDock Vina) predicts interactions with target proteins .
Q. How are green chemistry principles applied to its synthesis?
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids.
- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki couplings.
- Waste reduction : Use flow chemistry to minimize excess reagents .
Data Management and Validation
Q. How should researchers handle conflicting spectral data (e.g., NMR vs. X-ray)?
Q. What methodologies ensure reproducibility in scaled-up syntheses?
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, stoichiometry) using statistical models.
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
